N-(2-(tert-Butoxy)ethyl)cyclopropanamine hydrochloride
Description
N-(2-(tert-Butoxy)ethyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative functionalized with a tert-butoxyethyl group and stabilized as a hydrochloride salt. This compound is likely utilized in medicinal chemistry as an intermediate or building block for drug discovery, particularly in targeted delivery systems where controlled release or stability is critical .
Properties
IUPAC Name |
N-[2-[(2-methylpropan-2-yl)oxy]ethyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)11-7-6-10-8-4-5-8;/h8,10H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCXKVFWDVBTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCNC1CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tert-Butoxy)ethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with tert-butyl bromoacetate under basic conditions to form the tert-butoxyethyl derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(tert-Butoxy)ethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted cyclopropanamines.
Scientific Research Applications
N-(2-(tert-Butoxy)ethyl)cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(tert-Butoxy)ethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxyethyl group may enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares N-(2-(tert-Butoxy)ethyl)cyclopropanamine hydrochloride with analogous compounds, highlighting structural and functional differences:
*Calculated based on formula. †Assumed based on similar compounds (e.g., ).
Key Observations:
- Steric and Electronic Effects: The tert-butoxy group in the target compound enhances steric protection compared to smaller substituents like difluoroethyl () or fluorophenethyl (). This may reduce metabolic degradation but increase hydrophobicity.
- Chirality: Compounds like N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl () introduce stereochemical complexity, which can significantly impact biological activity and synthetic complexity.
- Aromatic vs.
Stability and Handling
- The tert-butoxy group is prone to acid-catalyzed cleavage, necessitating storage in neutral or basic conditions. Hydrochloride salt formation (as in the target compound) may mitigate this by stabilizing the amine group.
- In contrast, fluorinated analogs (Evidences 4, 5) exhibit greater hydrolytic stability due to the strength of C-F bonds, making them suitable for harsh biological environments.
Biological Activity
N-(2-(tert-Butoxy)ethyl)cyclopropanamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of the Compound
This compound is a cyclopropyl amine derivative characterized by its unique structure, which includes a tert-butoxy group. This structural feature is believed to influence its interaction with biological targets, making it a subject of interest in various therapeutic areas.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with specific receptors or enzymes, modulating their activity. Such interactions could potentially influence cellular signaling pathways and gene expression, leading to various pharmacological effects.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound. In vitro studies have shown that the compound exhibits significant activity against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has demonstrated cytotoxic effects against several types of cancer cells, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 9.8 |
| A549 (lung cancer) | 15.3 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies
- Case Study on Antimicrobial Efficacy : In a study examining the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited a remarkable reduction in bacterial load in infected animal models, supporting its potential as an effective antimicrobial agent.
- Case Study on Anticancer Activity : A detailed investigation into the anticancer properties revealed that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. Histological analysis indicated increased apoptosis and decreased proliferation markers in treated tumors compared to controls.
Q & A
Q. How can researchers confirm the identity and purity of N-(2-(tert-Butoxy)ethyl)cyclopropanamine hydrochloride in synthetic batches?
- Methodological Answer : Confirm identity via spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze / NMR spectra to verify the cyclopropane ring (δ ~0.5–2.0 ppm), tert-butoxy group (δ ~1.2 ppm, singlet), and ethyl linker (δ ~3.4–3.8 ppm).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to match the molecular ion peak with the theoretical molecular weight (e.g., ~223.7 g/mol for CHClNO).
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% by area normalization). Reference standards for retention time alignment are critical .
Q. What is a robust synthetic route for this compound?
- Methodological Answer : A multi-step synthesis is typical:
Cyclopropane Formation : Use a [2+1] cycloaddition (e.g., Simmons-Smith reaction) to generate the cyclopropane ring.
Ethyl Linker Installation : React cyclopropanamine with 2-(tert-butoxy)ethyl bromide under basic conditions (e.g., KCO in DMF).
Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ether.
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation of the tert-butoxy group and cyclopropane ring. Use amber vials to limit light exposure. Monitor stability via periodic NMR/HPLC analysis (e.g., every 6 months) .
Advanced Research Questions
Q. What mechanistic insights are critical for understanding the reactivity of the cyclopropane ring in this compound?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations to map the ring’s strain energy (~27–30 kcal/mol) and predict sites for electrophilic/nucleophilic attack.
- Isotopic Labeling : Use -labeled cyclopropane analogs to track bond cleavage in reaction pathways (e.g., ring-opening under acidic conditions).
- Kinetic Studies : Compare reaction rates with non-cyclopropane analogs to quantify strain contributions .
Q. How can researchers address analytical challenges in detecting trace impurities?
- Methodological Answer :
- Hyphenated Techniques : Combine LC-MS/MS to identify low-abundance impurities (e.g., de-tert-butylated byproducts).
- Ion Mobility Spectrometry : Resolve isobaric impurities with similar mass-to-charge ratios.
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for impurity quantification .
Q. How to resolve contradictions in solubility data reported across studies?
- Methodological Answer :
- Standardized Protocols : Conduct solubility tests in buffered solutions (pH 1–10) at 25°C using a shake-flask method with HPLC quantification.
- Control Experiments : Verify the absence of polymorphic transitions (via X-ray diffraction) or hydrate formation.
- Collaborative Validation : Cross-reference data with independent labs using identical lot numbers .
Q. What strategies optimize structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Systematic Analog Synthesis : Modify the tert-butoxy group (e.g., replace with methoxy or trifluoromethoxy) and cyclopropane substituents.
- High-Throughput Screening (HTS) : Test analogs in assays targeting specific receptors (e.g., amine transporters) to correlate substituent effects with activity.
- Crystallography : Solve the crystal structure of key analogs to identify critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
